molecular formula C10H14N2 B1375328 3-(3,3-Dimethylazetidin-2-yl)pyridine CAS No. 1781447-52-6

3-(3,3-Dimethylazetidin-2-yl)pyridine

Cat. No.: B1375328
CAS No.: 1781447-52-6
M. Wt: 162.23 g/mol
InChI Key: OXXJANOVAFHSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,3-Dimethylazetidin-2-yl)pyridine is an organic compound with the molecular formula C10H14N2 It is characterized by the presence of a pyridine ring substituted with a 3,3-dimethylazetidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3-Dimethylazetidin-2-yl)pyridine typically involves the reaction of pyridine derivatives with azetidine intermediates. One common method includes the alkylation of pyridine with 3,3-dimethylazetidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 3-(3,3-Dimethylazetidin-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced using reagents such as halogens or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkyl halides, Lewis acids as catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyridine derivatives with reduced functional groups.

Scientific Research Applications

3-(3,3-Dimethylazetidin-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethylazetidin-2-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the interactions.

Comparison with Similar Compounds

    3-(2-Azetidinyl)pyridine: Lacks the dimethyl substitution on the azetidine ring.

    3-(3-Methylazetidin-2-yl)pyridine: Contains only one methyl group on the azetidine ring.

    3-(3,3-Dimethylpyrrolidin-2-yl)pyridine: Features a pyrrolidine ring instead of an azetidine ring.

Uniqueness: 3-(3,3-Dimethylazetidin-2-yl)pyridine is unique due to the presence of the 3,3-dimethylazetidine moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds.

Properties

IUPAC Name

3-(3,3-dimethylazetidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-10(2)7-12-9(10)8-4-3-5-11-6-8/h3-6,9,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXJANOVAFHSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1C2=CN=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,3-Dimethylazetidin-2-yl)pyridine
Reactant of Route 2
3-(3,3-Dimethylazetidin-2-yl)pyridine
Reactant of Route 3
3-(3,3-Dimethylazetidin-2-yl)pyridine
Reactant of Route 4
3-(3,3-Dimethylazetidin-2-yl)pyridine
Reactant of Route 5
3-(3,3-Dimethylazetidin-2-yl)pyridine
Reactant of Route 6
3-(3,3-Dimethylazetidin-2-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.